ethyl 6-bromo-1-cycloheptyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate
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Overview
Description
Ethyl 6-bromo-1-cycloheptyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate is a synthetic indole derivative Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities
Preparation Methods
The synthesis of ethyl 6-bromo-1-cycloheptyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cycloheptanone under acidic conditions to form the indole core. Subsequent bromination, hydroxylation, and esterification steps are required to introduce the specific functional groups . Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
Ethyl 6-bromo-1-cycloheptyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate undergoes various chemical reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Scientific Research Applications
Ethyl 6-bromo-1-cycloheptyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It can be used to study the biological activities of indole derivatives, including their interactions with enzymes and receptors.
Industry: It may be used in the synthesis of materials with specific properties, such as dyes or polymers
Mechanism of Action
The mechanism of action of ethyl 6-bromo-1-cycloheptyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The indole core can interact with various biological receptors, potentially modulating their activity. The bromine and hydroxyl groups may enhance binding affinity and specificity, while the ester group can influence the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Ethyl 6-bromo-1-cycloheptyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate can be compared with other indole derivatives such as:
Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate: Similar structure but with a phenylsulfanyl group instead of a cycloheptyl group.
Ethyl 6-bromo-5-hydroxy-1-methylindole-3-carboxylate: Lacks the cycloheptyl group, making it less bulky.
Ethyl 6-bromo-1-cycloheptyl-2-methylindole-3-carboxylate: Lacks the hydroxyl group, which may affect its reactivity and biological activity
These comparisons highlight the unique structural features of this compound, which may contribute to its specific properties and applications.
Properties
Molecular Formula |
C19H24BrNO3 |
---|---|
Molecular Weight |
394.3 g/mol |
IUPAC Name |
ethyl 6-bromo-1-cycloheptyl-5-hydroxy-2-methylindole-3-carboxylate |
InChI |
InChI=1S/C19H24BrNO3/c1-3-24-19(23)18-12(2)21(13-8-6-4-5-7-9-13)16-11-15(20)17(22)10-14(16)18/h10-11,13,22H,3-9H2,1-2H3 |
InChI Key |
YTDVLNPUMATIPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C3CCCCCC3)C |
Origin of Product |
United States |
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